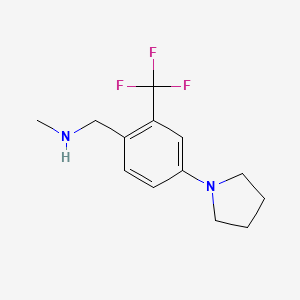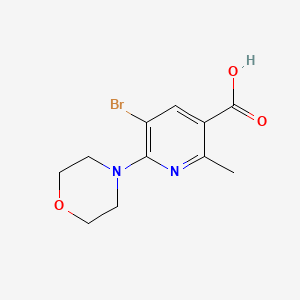
5-Bromo-2-methyl-6-morpholinonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methyl-6-morpholinonicotinic acid is a chemical compound that belongs to the class of brominated nicotinic acids It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a morpholine ring at the 6th position of the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-6-morpholinonicotinic acid typically involves the bromination of 2-methyl-6-morpholinonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methyl-6-morpholinonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-methyl-6-morpholinonicotinic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and imidazoles, which are important in drug discovery and materials science.
Medicinal Chemistry: Due to its structural similarity to nicotinic acid, it has been explored for its potential medicinal properties, such as enzyme inhibition.
Materials Science: The compound’s unique combination of functional groups makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methyl-6-morpholinonicotinic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and thereby modulating the biochemical pathway involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxynicotinic acid: This compound has a methoxy group instead of a morpholine ring and is used in similar applications, such as organic synthesis and medicinal chemistry.
2-Methyl-6-morpholinonicotinic acid: Lacks the bromine atom but shares the morpholine ring and methyl group, making it a useful intermediate in the synthesis of brominated derivatives.
Uniqueness
5-Bromo-2-methyl-6-morpholinonicotinic acid is unique due to the presence of both a bromine atom and a morpholine ring, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
1443288-75-2 |
|---|---|
Fórmula molecular |
C11H13BrN2O3 |
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-6-morpholin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O3/c1-7-8(11(15)16)6-9(12)10(13-7)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H,15,16) |
Clave InChI |
UVUJAVRCNMDJRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1C(=O)O)Br)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)
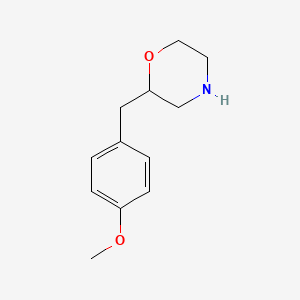


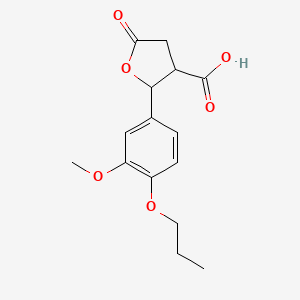
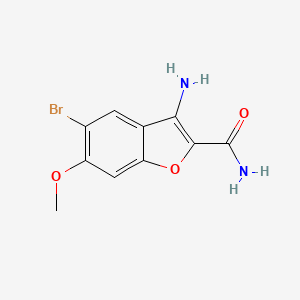
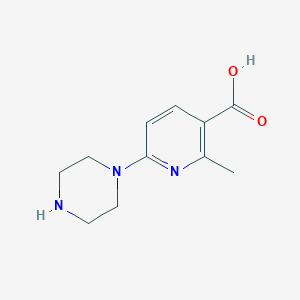
![3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B15056693.png)



![2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056719.png)

